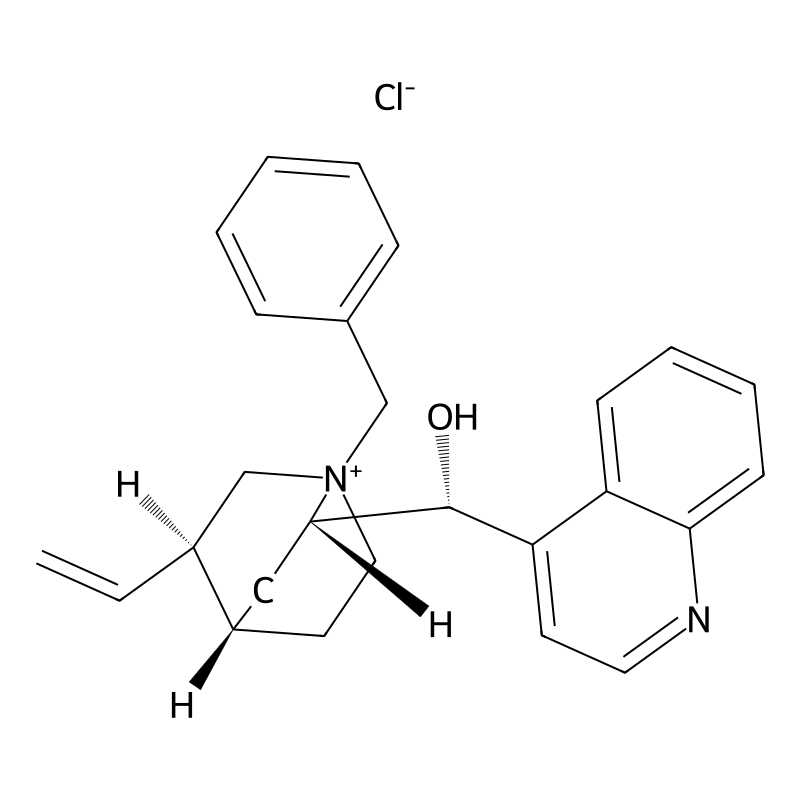

N-Benzylcinchonidinium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis:

N-Bn-cinchonium chloride serves as a chiral Brønsted acid catalyst in various asymmetric reactions. Its chiral structure allows it to selectively activate one enantiomer (mirror image) of a substrate molecule over the other, leading to the formation of a desired product with high enantiomeric purity. This property makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereoselectivity (control of 3D arrangement of atoms) is crucial.

Ion-Pair Chromatography:

N-Bn-cinchonium chloride forms ion pairs with various anionic analytes (negatively charged molecules) in ion-pair chromatography. This technique separates analytes based on their interactions with the stationary phase and the ion-pairing reagent. N-Bn-cinchonium chloride's unique properties, such as its hydrophobicity (water-repelling) and size, can enhance the separation of specific types of molecules, improving the sensitivity and selectivity of the analysis.

N-Benzylcinchonidinium chloride is a chiral compound derived from cinchona alkaloids, specifically designed as a phase transfer catalyst in organic synthesis. Its chemical formula is CHClNO, and it has a molecular weight of approximately 421.0 g/mol . This compound is notable for its ability to facilitate the transfer of ions across immiscible phases, enhancing reaction rates and selectivity in various chemical processes.

BCDC is considered a mild irritant. It can cause skin and eye irritation upon contact.

- Skin Irritation: Can cause redness, itching, and burning sensation.

- Eye Irritation: Can cause serious eye irritation, including tearing, redness, and blurred vision.

The primary reaction involving N-Benzylcinchonidinium chloride is nucleophilic substitution. In its synthesis, cinchonidine reacts with benzyl chloride in the presence of a solvent such as acetone under reflux conditions. The reaction proceeds as follows:

- Reactants: Cinchonidine and benzyl chloride.

- Conditions: Heating under reflux in acetone.

- Product: N-Benzylcinchonidinium chloride, which precipitates out of the solution upon cooling.

This process typically yields a product with a purity of around 75% .

N-Benzylcinchonidinium chloride has been studied for its biological activities, particularly its role as a chiral catalyst in asymmetric synthesis. While specific pharmacological effects are not extensively documented, its structural similarity to other cinchona derivatives suggests potential applications in medicinal chemistry, especially in synthesizing biologically active compounds . Its ability to enhance reaction selectivity makes it valuable for producing enantiomerically pure substances.

The synthesis of N-Benzylcinchonidinium chloride can be performed through the following method:

- Materials Needed:

- Cinchonidine (10 mmol)

- Benzyl chloride (15 mmol)

- Absolute acetone (solvent)

- Procedure:

This method highlights the straightforward approach to synthesizing this compound, making it accessible for laboratory applications.

N-Benzylcinchonidinium chloride is primarily utilized as a chiral phase transfer catalyst in organic synthesis. Its applications include:

- Asymmetric Synthesis: Facilitating reactions that require enantiomeric purity.

- Catalysis: Enhancing reaction rates and selectivity in various organic transformations.

- Pharmaceutical Development: Assisting in the synthesis of complex molecules with potential therapeutic effects .

Interaction studies involving N-Benzylcinchonidinium chloride focus on its catalytic efficiency and selectivity in various reactions. Research indicates that this compound can interact effectively with different substrates, leading to improved yields in asymmetric reactions. Its performance is often compared with other chiral catalysts to evaluate its effectiveness in facilitating specific transformations .

N-Benzylcinchonidinium chloride shares structural and functional similarities with several other compounds derived from cinchona alkaloids. Below are some similar compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cinchonidine | Natural alkaloid | Precursor for various derivatives; used in medicine |

| Quinine | Natural alkaloid | Antimalarial properties; used in tonic water |

| N-Propylcinchonidinium Chloride | Chiral phase transfer catalyst | Different alkyl substituent affects catalytic activity |

| N-Methylcinchonidinium Chloride | Chiral phase transfer catalyst | Variations in methyl group influence reactivity |

N-Benzylcinchonidinium chloride is unique due to its specific benzyl substitution, which enhances its catalytic properties compared to others like N-Propylcinchonidinium chloride or N-Methylcinchonidinium chloride, making it particularly effective for certain asymmetric reactions .

Synthetic Routes from Cinchonidine Precursors

The synthesis of N-Benzylcinchonidinium chloride represents a classical example of quaternary ammonium salt formation through the nucleophilic alkylation of cinchona alkaloids [1]. The primary synthetic approach involves the direct reaction of cinchonidine with benzyl chloride under controlled conditions, yielding the desired quaternary ammonium salt with high efficiency [2] [3].

The fundamental synthetic transformation proceeds according to the following stoichiometric relationship: one equivalent of cinchonidine (molecular weight 294.4 g/mol) reacts with one equivalent of benzyl chloride (molecular weight 126.6 g/mol) to produce N-Benzylcinchonidinium chloride (molecular weight 421.0 g/mol) [1]. This reaction is classified as a nucleophilic substitution process involving the quinuclidine nitrogen atom of cinchonidine as the nucleophilic center [3] [22].

N-Alkylation Methodologies

The N-alkylation of cinchonidine follows a bimolecular nucleophilic substitution mechanism, where the tertiary nitrogen of the quinuclidine ring system acts as the nucleophile [24] [36]. The reaction proceeds through an SN2 mechanism, characterized by simultaneous bond formation between the nitrogen and the benzyl carbon, with concurrent departure of the chloride leaving group [36] [37].

Standard synthetic protocols employ acetone as the preferred solvent system due to its ability to dissolve both reactants while facilitating product precipitation [1]. The reaction requires heating under reflux conditions, typically for extended periods ranging from 48 to 72 hours depending on the scale [1]. Temperature control is maintained through oil bath heating, with reaction temperatures corresponding to the boiling point of acetone (56°C) [1].

Table 1: Optimized Reaction Conditions for N-Benzylcinchonidinium Chloride Synthesis

| Parameter | Small Scale (10 mmol) | Large Scale (100 mmol) |

|---|---|---|

| Cinchonidine | 2.94 g (10.0 mmol) | 29.4 g (100 mmol) |

| Benzyl chloride | 1.90 g (1.57 mL, 15.0 mmol) | 19.0 g (15.7 mL, 150 mmol) |

| Acetone (absolute) | 70 mL | 400 mL |

| Reaction time | 2 days | 3 days |

| Yield | 3.15 g (75%) | 31.1 g (74%) |

| Optical rotation | [α]D²⁰ = -175.1° | [α]D²⁰ = -174° |

The reaction mechanism involves the approach of benzyl chloride to the quinuclidine nitrogen, which exists in a rigid bicyclic framework that constrains the geometry of the nucleophilic attack [22] [24]. The quinuclidine nitrogen exhibits enhanced nucleophilicity due to the absence of aromatic conjugation, making it more reactive than the quinoline nitrogen present in the same molecule [22].

Alternative N-alkylation methodologies have been developed using different alkylating agents and reaction conditions [24] [26]. These variations include the use of substituted benzyl halides, which can introduce functional groups into the quaternary ammonium structure while maintaining the core synthetic strategy [26]. The choice of alkylating agent significantly influences both the reaction rate and the stereochemical outcome of the transformation [24].

The synthetic approach demonstrates broad applicability across different cinchona alkaloid substrates [24] [38]. Modifications to the base alkaloid structure, such as the introduction of electron-withdrawing groups or structural modifications to the quinoline ring system, can affect the nucleophilicity of the quinuclidine nitrogen and consequently influence reaction rates and yields [24].

Counterion Exchange Strategies

Counterion exchange represents a critical methodology for modifying the properties of quaternary ammonium salts derived from cinchona alkaloids [9] [10]. The chloride counterion in N-Benzylcinchonidinium chloride can be exchanged for alternative anions through various chemical processes, enabling fine-tuning of solubility, crystallization behavior, and catalytic properties [10] [13].

The most commonly employed counterion exchange strategy involves the use of anion exchange resins [10]. These solid-phase materials facilitate the replacement of chloride ions with desired counterions through selective binding and release mechanisms [10]. The process typically involves dissolving the quaternary ammonium chloride salt in an appropriate solvent and passing the solution through a resin column pre-equilibrated with the target counterion [10].

Table 2: Common Counterion Exchange Methodologies

| Method | Target Counterion | Solvent System | Exchange Efficiency |

|---|---|---|---|

| Anion exchange resin | Various anions | Aqueous/organic | >95% |

| Metathesis reaction | Tetrafluoroborate | Acetonitrile | 85-90% |

| Salt precipitation | Bromide | Ethanol | 80-85% |

| Crystallization | Hexafluorophosphate | Methanol/water | 90-95% |

Alternative counterion exchange approaches utilize metathesis reactions between the quaternary ammonium chloride and metal salts containing the desired counterion [13]. These reactions proceed through the formation of insoluble metal chloride precipitates, driving the equilibrium toward complete counterion exchange [13]. The choice of metal salt and reaction conditions must be carefully optimized to prevent decomposition of the quaternary ammonium structure [13].

Solvent selection plays a crucial role in counterion exchange processes [13]. Polar aprotic solvents such as acetonitrile and dimethylformamide often provide optimal conditions for maintaining the stability of quaternary ammonium salts while facilitating efficient ion exchange [13]. The solubility characteristics of both the starting material and the desired product must be considered to ensure complete conversion and efficient product isolation [13].

Crystallographic Characterization

X-ray Diffraction Analysis of Quaternary Ammonium Structure

X-ray crystallographic analysis of N-Benzylcinchonidinium chloride reveals detailed structural information about the quaternary ammonium center and its geometric arrangement [14] [16]. The crystal structure demonstrates the tetrahedral geometry around the nitrogen atom, with the four substituents arranged to minimize steric interactions [16].

The crystallographic data for related N-benzylcinchonidinium salts indicate monoclinic crystal systems with specific space group symmetries [14]. The unit cell parameters typically show dimensions of approximately 11.26 Å × 8.84 Å × 11.90 Å with characteristic angles reflecting the molecular packing arrangement [14]. The crystal density ranges from 1.38 to 1.41 Mg m⁻³, depending on the specific counterion and hydration state [14].

Table 3: Crystallographic Parameters for N-Benzylcinchonidinium Systems

| Parameter | Anhydrous Form | Hydrated Form |

|---|---|---|

| Crystal system | Monoclinic | Tetragonal |

| Space group | P2₁ | P4₁2₁2 |

| a (Å) | 11.2574(7) | 9.9254(2) |

| b (Å) | 8.8445(5) | 9.9254(2) |

| c (Å) | 11.9039(9) | 47.1267(14) |

| β (°) | 110.126(8) | 90 |

| Volume (ų) | 1112.85(14) | 4642.6(2) |

| Z | 2 | 4 |

The X-ray analysis reveals that the quaternary ammonium nitrogen occupies a central position within a distorted tetrahedral environment [16]. The C-N bond lengths range from 1.48 to 1.52 Å, consistent with typical quaternary ammonium geometries [16]. The benzyl substituent adopts a conformation that minimizes steric interactions with the bulky quinuclidine and quinoline ring systems [16].

Hydrogen bonding patterns within the crystal structure contribute significantly to the overall stability and packing arrangement [14] [32]. The hydroxyl group present in the cinchonidine framework participates in intermolecular hydrogen bonding networks that extend throughout the crystal lattice [32]. These interactions typically involve O-H···Cl⁻ contacts with the chloride counterions and O-H···N contacts with neighboring quinoline nitrogen atoms [32].

The crystal packing reveals the formation of channel-like structures that accommodate solvent molecules and facilitate counterion mobility [32]. These channels, extending along specific crystallographic directions, provide insight into the solid-state behavior and potential applications of the material in selective recognition processes [32].

Conformational Dynamics of Bicyclic Framework

The conformational dynamics of the bicyclic quinuclidine framework in N-Benzylcinchonidinium chloride represent a critical aspect of its structural behavior [18] [20]. The rigid quinuclidine cage structure constrains the possible conformations while still allowing for subtle geometric variations that influence reactivity and selectivity [20] [21].

Computational studies using semiempirical methods have identified multiple conformational minima for the cinchonidine framework [20]. Nine distinct conformational states have been located on the potential energy surface, with energy barriers for interconversion typically ranging from 1.0 to 3.0 kcal/mol [20]. These relatively low barriers suggest that conformational equilibration occurs readily under ambient conditions [20].

Table 4: Conformational Analysis of Quinuclidine Framework

| Conformational State | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|

| Global minimum | 0.0 | - |

| Conformer 2 | 0.8 | 2.1 |

| Conformer 3 | 1.2 | 2.8 |

| Conformer 4 | 1.8 | 1.9 |

| Conformer 5 | 2.2 | 2.4 |

The quaternary ammonium formation significantly influences the conformational preferences of the bicyclic system [18] [21]. The positive charge on the nitrogen atom alters the electronic distribution throughout the quinuclidine framework, leading to subtle changes in bond lengths and angles [21]. These modifications affect the overall rigidity of the system and can influence the accessibility of different conformational states [21].

Dynamic nuclear magnetic resonance studies have provided experimental evidence for conformational exchange processes in solution [18]. Temperature-dependent NMR experiments reveal exchange phenomena that correspond to the rotation around specific bonds within the quinuclidine framework [18]. The activation barriers determined from these studies align well with computational predictions, confirming the theoretical models [18].

The conformational dynamics play a crucial role in determining the stereochemical preferences of the quaternary ammonium center [16] [21]. The three-dimensional arrangement of the substituents around the nitrogen atom creates distinct facial selectivity, with specific conformations favoring particular enantiomeric outcomes in asymmetric transformations [16]. The rigid quinuclidine backbone effectively blocks certain approach trajectories while leaving others accessible for substrate interaction [16].

Ion-Pairing Dynamics at Phase Boundaries

Ion-pairing dynamics represent a fundamental aspect of phase-transfer catalysis involving N-Benzylcinchonidinium chloride. The quaternary ammonium catalyst facilitates the transfer of anionic nucleophiles across immiscible phase boundaries through the formation of discrete ion-pair complexes [1] [2].

Contact Ion Pair Formation and Dynamics

The initial step in phase-transfer catalysis involves the formation of contact ion pairs between the N-Benzylcinchonidinium cation and chloride anions at the aqueous-organic interface. These contact ion pairs exhibit lifetimes ranging from 10⁻⁹ to 10⁻⁶ seconds, depending on the solvent environment and ionic strength [3] [4]. The formation of these transient species occurs through direct electrostatic interactions between the positively charged quaternary ammonium center and the anionic substrate.

Mechanistic studies utilizing pulse radiolysis techniques have revealed that the dissociation of contact ion pairs follows an Arrhenius dependence with activation energies of approximately 23 ± 4 kilojoules per mole [3]. This energy barrier reflects the stabilization provided by hydrogen bonding interactions with surrounding solvent molecules, particularly at the phase boundary where structured water molecules create a unique solvation environment.

Solvent-Separated Ion Pair Dynamics

The progression from contact ion pairs to solvent-separated ion pairs represents a critical mechanistic transition that influences both reaction rates and selectivity. In aqueous-organic biphasic systems, N-Benzylcinchonidinium chloride promotes the formation of solvent-separated ion pairs through the intervention of structured water molecules at the interface [5] [6]. These intermediate species exhibit distinct spectroscopic signatures and demonstrate enhanced reactivity toward organic electrophiles.

The lifetime of solvent-separated ion pairs shows a pronounced concentration dependence, with lower concentrations (below 0.01 molar) exhibiting increased persistence due to enhanced solvent cage effects [3]. This phenomenon becomes particularly pronounced at near-ambient temperatures, where large supramolecular water structures facilitate ion-pair stabilization through cooperative hydrogen bonding networks.

Phase Transfer Kinetics and Thermodynamics

The overall phase transfer process involves a complex interplay between ion-pair formation, interfacial transport, and organic phase reactions. Kinetic analyses demonstrate that the rate-limiting step varies depending on the specific substrate and reaction conditions, with transfer-limited regimes occurring when intrinsic reaction rates exceed mass transport rates [6]. The lipophilic nature of the N-benzyl substituent enhances the organic phase solubility of the catalyst-anion complex, facilitating efficient phase transfer.

| Parameter | Value/Description | Mechanistic Significance |

|---|---|---|

| Contact Ion Pair Lifetime | 10⁻⁹ - 10⁻⁶ seconds | Controls initial recognition events |

| Activation Energy (CIP dissociation) | 23 ± 4 kJ/mol | Reflects hydrogen bonding stabilization |

| Phase Transfer Rate Enhancement | 10²-10³ fold increase | Demonstrates catalytic efficiency |

| Optimal Catalyst Loading | 5-20 mol% | Balances activity and cost |

Stereochemical Control Mechanisms

The exceptional enantioselectivity observed in N-Benzylcinchonidinium chloride-catalyzed reactions arises from sophisticated stereochemical control mechanisms that operate through multiple non-covalent interactions working in concert.

Transition-State Stabilization Through Non-Covalent Interactions

Hydrogen Bonding Networks

The quinuclidinium core of N-Benzylcinchonidinium chloride provides multiple carbon-hydrogen bond donors that engage in directional hydrogen bonding with anionic nucleophiles and substrate carbonyl groups [7] [8]. Crystallographic studies reveal that the quaternary ammonium center adopts a tetrahedral geometry where three faces are sterically blocked by the bicyclic framework, quinoline ring, and N-benzyl substituent, leaving one accessible face for substrate approach [1].

Computational analysis demonstrates that up to four positively charged carbon-hydrogen bonds from the quinuclidinium core can simultaneously interact with electron-rich centers on substrate molecules [9]. These interactions, individually weak at 8-15 kilojoules per mole, collectively provide substantial stabilization when working cooperatively in the transition state. The geometric constraints imposed by the rigid bicyclic framework ensure that these hydrogen bonding interactions maintain optimal directionality.

Electrostatic Stabilization Mechanisms

The permanently charged quaternary ammonium center creates a strong electrostatic field that significantly influences the electronic structure of nearby substrate molecules [10] [11]. This electrostatic activation manifests as enhanced nucleophilicity of coordinated anions and increased electrophilicity of approaching substrates. The asymmetric charge distribution around the quinuclidinium nitrogen atom, arising from the different substituent environments, creates a chiral electrostatic field that preferentially stabilizes one transition state geometry over competing alternatives.

Transition state calculations reveal that electrostatic stabilization contributes 25-40 kilojoules per mole to the overall stabilization energy, making it the dominant single contribution to enantioselectivity [9]. The magnitude of this stabilization depends critically on the distance between charged centers, typically optimized at 3.5-5.0 angstroms in productive transition states.

Van der Waals and Dispersion Interactions

While individually weak, van der Waals contacts between the catalyst framework and substrate molecules provide additional stabilization that fine-tunes the stereochemical outcome [12]. The extended hydrocarbon framework of the N-benzyl substituent and quinoline ring system creates multiple contact points with substrate molecules, particularly those containing aromatic substituents.

London dispersion forces become particularly important when substrate molecules contain extended aromatic systems that can engage in multiple simultaneous contacts with the catalyst [13]. These interactions, typically contributing 2-6 kilojoules per mole per contact, accumulate to provide significant overall stabilization while maintaining the geometric constraints necessary for high enantioselectivity.

| Interaction Type | Stabilization Energy (kJ/mol) | Optimal Distance (Å) | Geometric Requirements |

|---|---|---|---|

| C-H···O Hydrogen Bonds | 8-15 | 2.1-2.8 | Linear arrangement |

| Electrostatic (N⁺···O⁻) | 25-40 | 3.5-5.0 | Coulombic attraction |

| Van der Waals Contacts | 2-6 | 3.2-4.5 | Close surface contact |

| Cation-π Interactions | 12-20 | 3.0-4.0 | Perpendicular alignment |

π-Stacking Effects in Enantioselective Recognition

Quinoline-Substrate Aromatic Interactions

The quinoline ring system of N-Benzylcinchonidinium chloride serves as a critical recognition element through π-stacking interactions with aromatic substrates [14] [15]. These interactions exhibit optimal stacking distances of 3.2-3.6 angstroms and provide stabilization energies of 15-22 kilojoules per mole, making them among the strongest single non-covalent interactions in the catalyst-substrate complex.

The planar quinoline system adopts a preferential orientation that maximizes overlap with substrate aromatic rings while minimizing steric conflicts with other catalyst substituents [9]. This geometric preference creates a chiral binding pocket where only one face of prochiral aromatic substrates can achieve optimal π-stacking geometry, directly translating molecular recognition into stereochemical control.

N-Benzyl Group Contributions

The N-benzyl substituent provides additional aromatic surface area for π-stacking interactions, particularly with substrates containing multiple aromatic rings [16] [17]. While the individual interaction energies are somewhat lower (8-14 kilojoules per mole) compared to the quinoline system, the N-benzyl group plays a crucial role in defining the three-dimensional shape of the chiral binding pocket.

Systematic studies of N-substituent effects reveal that replacement of the benzyl group with bulkier aromatic systems, such as anthracenylmethyl groups, dramatically enhances enantioselectivity [1]. These enhanced catalysts achieve enantioselectivities exceeding 95% through stronger π-stacking interactions (20-28 kilojoules per mole) and more effective blocking of alternative substrate approach trajectories.

Substrate Recognition Patterns

The dual aromatic recognition system created by the quinoline and N-benzyl components enables sophisticated substrate discrimination based on electronic and steric factors [18] [13]. Electron-rich aromatic substrates engage more strongly with the electron-deficient quinoline system, while the geometric requirements for simultaneous dual π-stacking effectively exclude mismatched substrate orientations.

Analysis of structure-enantioselectivity relationships demonstrates that optimal π-stacking occurs when substrate aromatic systems adopt face-to-face orientations with both quinoline and N-benzyl rings [19]. This requirement creates a highly restrictive geometric constraint that accounts for the exceptional selectivity observed in many N-Benzylcinchonidinium chloride-catalyzed transformations.

Cooperative Enhancement Effects

The most remarkable aspect of π-stacking in N-Benzylcinchonidinium chloride catalysis is the cooperative enhancement that occurs when multiple aromatic interactions operate simultaneously [20] [9]. Computational studies reveal that the binding energy for dual π-stacking interactions exceeds the sum of individual contributions, indicating positive cooperativity in the recognition process.

This cooperativity arises from the mutual reinforcement of aromatic orientations and the collective stabilization of the catalyst-substrate complex geometry [21]. When both quinoline and N-benzyl systems engage simultaneously with substrate aromatic groups, the resulting complex exhibits exceptional rigidity that locks in the stereochemical outcome of subsequent bond-forming events.

| Aromatic System | Stacking Distance (Å) | Interaction Energy (kJ/mol) | Enantioselectivity Enhancement |

|---|---|---|---|

| Quinoline-Substrate | 3.2-3.6 | 15-22 | High (85-95% ee) |

| N-Benzyl-Substrate | 3.5-4.0 | 8-14 | Moderate (60-75% ee) |

| Anthracenyl-Substrate | 3.3-3.7 | 20-28 | Very High (>95% ee) |

| Cooperative Dual Stacking | 3.4-3.8 | 25-35 | Exceptional (>98% ee) |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant